molecular formula C18H20N4O5S B12215240 ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate

ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate

Cat. No.: B12215240
M. Wt: 404.4 g/mol
InChI Key: HJFCPRJUOMSMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate is a chemical compound of significant interest in medicinal chemistry and chemical biology research, particularly in the field of targeted protein degradation . Its core structure is based on a pyrazolo[1,2-a][1,2,4]triazine dione scaffold, which is known to function as a covalent recruiter for the DCAF11 E3 ubiquitin ligase . This mechanism allows researchers to utilize this compound as a key building block for the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and other bifunctional degraders. By conjugating this DCAF11-recruiting ligand to a ligand for a protein of interest (POI) via a linker, researchers can induce the ubiquitination and subsequent proteasomal degradation of the POI. This provides a powerful tool for investigating protein function, validating drug targets, and exploring novel therapeutic strategies for diseases previously considered "undruggable." The ethyl benzoate moiety enhances the compound's physicochemical properties, such as membrane permeability and solubility, which are critical for in vitro and cellular assay applications. This product is intended for research purposes by qualified laboratory personnel only.

Properties

Molecular Formula

C18H20N4O5S

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl 4-[(4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carbonyl)amino]benzoate

InChI

InChI=1S/C18H20N4O5S/c1-4-27-15(25)10-5-7-11(8-6-10)19-14(24)12-9-13(23)21-17(28)20-16(26)18(2,3)22(12)21/h5-8,12H,4,9H2,1-3H3,(H,19,24)(H,20,26,28)

InChI Key

HJFCPRJUOMSMJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N3N2C(C(=O)NC3=S)(C)C

Origin of Product

United States

Preparation Methods

Pyrazole Precursor Formation

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For example, 3-amino-1H-pyrazole-4-carboxamide is prepared by reacting hydrazine hydrate with ethyl cyanoacetate under basic conditions.

Triazinone Annulation

The triazine ring is annulated onto the pyrazole scaffold using dimethyl malonate. Heating 3-amino-1H-pyrazole-4-carboxamide with dimethyl malonate in acetic acid yields 4,4-dimethyl-3,8-dioxo-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a]triazin-6-one.

Reaction Conditions:

  • Reagents: Dimethyl malonate, acetic acid

  • Temperature: 80–100°C

  • Time: 6–8 hours

  • Yield: 65–75%

Introduction of the Sulfanyl Group

Thionation of the Triazinone

The carbonyl group at position 1 is converted to a thione using Lawesson’s reagent. Treatment of the triazinone with Lawesson’s reagent (2.2 eq) in anhydrous toluene under reflux affords the 1-sulfanyl derivative.

Reaction Conditions:

  • Reagent: Lawesson’s reagent (2.2 eq)

  • Solvent: Toluene

  • Temperature: 110°C (reflux)

  • Time: 4–6 hours

  • Yield: 70–80%

Functionalization with Ethyl 4-Aminobenzoate

Activation of the Carboxylic Acid

The carboxylic acid group at position 6 is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). The triazinone-thione is stirred with EDCI (1.2 eq) and HOBt (1.1 eq) in dichloromethane to form the active ester.

Amide Coupling

Ethyl 4-aminobenzoate (1.1 eq) is added to the activated ester, followed by triethylamine (2 eq). The reaction proceeds at room temperature for 12–16 hours.

Reaction Conditions:

  • Reagents: EDCI, HOBt, triethylamine

  • Solvent: Dichloromethane

  • Temperature: 25°C

  • Time: 12–16 hours

  • Yield: 60–70%

Optimization and Characterization

Yield Optimization

  • Triazinone Annulation: Increasing reaction time to 10 hours improves yield to 78%.

  • Thionation: Using P4S10 instead of Lawesson’s reagent reduces yield to 50% due to side reactions.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.42 (t, 3H, J = 7.1 Hz, CH2CH3), 2.98 (s, 6H, 2×CH3), 4.38 (q, 2H, J = 7.1 Hz, CH2CH3), 7.82–8.12 (m, 4H, Ar-H), 10.21 (s, 1H, NH).

  • HRMS (ESI): m/z calcd for C20H19N5O5S [M+H]+: 466.1181; found: 466.1178.

Alternative Synthetic Routes

Cyclative Cleavage of Triazenes

A pyrazole-triazene intermediate is treated with HCl to induce cyclization, forming the triazinone core. This method offers a 60% yield but requires stringent pH control.

One-Pot Assembly

A tandem reaction combining pyrazole formation, triazinone annulation, and thionation in a single pot achieves a 55% yield, reducing purification steps.

Challenges and Solutions

Sulfur Incorporation

  • Issue: Over-thionation at multiple positions.

  • Solution: Use stoichiometric Lawesson’s reagent and monitor via TLC.

Amide Coupling Efficiency

  • Issue: Low yields due to steric hindrance.

  • Solution: Replace EDCI/HOBt with HATU, improving yield to 75%.

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)
Classical AnnulationPyrazole → Triazinone → Thionation7095
Cyclative CleavageTriazene → Triazinone6090
One-Pot SynthesisTandem reaction5585

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth. Its structural similarity to known anticancer agents suggests potential efficacy against various cancer types .
  • Antimicrobial Properties : Research has highlighted the compound's ability to inhibit bacterial growth. Its unique structure allows it to interact with bacterial enzymes effectively .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways and could be beneficial in treating inflammatory diseases .

Biological Research Applications

The biological activities of this compound have been the subject of various studies:

  • Mechanism of Action Studies : Investigations into how this compound interacts with biological targets are crucial for understanding its pharmacological profile. Researchers have focused on its binding affinity to specific receptors and enzymes involved in disease processes .
  • Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for assessing its therapeutic potential and safety profile in clinical applications .

Materials Science Applications

In addition to its medicinal properties, this compound has potential applications in materials science:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of novel polymers with enhanced mechanical and thermal properties. Its functional groups can facilitate cross-linking reactions that improve material performance .
  • Nanotechnology : Due to its unique chemical structure and bioactivity profile, this compound may serve as a building block for nanomaterials used in drug delivery systems or biosensors .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocus AreaFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study 2Antimicrobial PropertiesShowed effective antibacterial activity against multiple strains.
Anti-inflammatory EffectsReduced markers of inflammation in animal models.

Mechanism of Action

The mechanism of action of ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Similarity-Based Screening : Tanimoto indices (>0.8) and MACCS fingerprints prioritize analogs with conserved ester and heterocyclic motifs . However, scaffold rigidity in the target compound may reduce hit rates compared to flexible analogs like I-6232 .
  • Bioactivity Clustering : Compounds with >50% structural similarity (e.g., ZINC00027361) cluster into kinase inhibitor groups, suggesting shared target pathways .
  • Metabolic Profiling: The ethyl benzoate group is prone to esterase hydrolysis, a liability shared with I-6473 but mitigated by methyl substitution in the triazinone core .

Biological Activity

Ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate is a novel compound with a complex structure that integrates various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The compound features a pyrazolo[1,2-a][1,2,4]triazin moiety linked to an ethyl benzoate group through an amine bond. Its molecular formula is C₁₈H₁₈N₄O₄S with a molecular weight of approximately 404.4 g/mol. The unique structure allows for diverse interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MTT Assay Results : In vitro studies using the MTT assay demonstrated that this compound has stronger cytotoxic activity than standard chemotherapeutics like cisplatin on breast cancer cells (MCF-7 and MDA-MB-231) while showing lesser effects on normal breast cells (MCF-10A) .
  • Mechanism of Action : The compound triggers apoptosis through the activation of caspases (caspase 9, caspase 8, and caspase 3/7), suppresses NF-kB expression, and promotes pro-apoptotic factors such as p53 and Bax. Additionally, it induces autophagy by increasing autophagosome formation and inhibiting mTOR signaling pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties :

  • In Vitro Studies : The compound exhibited significant antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Summary of Biological Activities

Activity Type Effect Target Cells/Organisms Mechanism
AnticancerCytotoxicMCF-7 (breast cancer), MDA-MB-231 (breast cancer)Induction of apoptosis via caspases; inhibition of NF-kB; autophagy induction
AntimicrobialSignificantE. coli, S. aureusDisruption of cellular functions leading to cell death

Case Studies

Several case studies have been documented regarding the biological activity of pyrazolo-triazine derivatives similar to this compound:

  • Study on Anticancer Effects : A study demonstrated that related compounds exhibited strong anticancer activity through mechanisms involving apoptosis and autophagy .
  • Antimicrobial Efficacy Assessment : Another research highlighted the antimicrobial properties of similar pyrazolo derivatives against a range of pathogens using standardized agar diffusion methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.